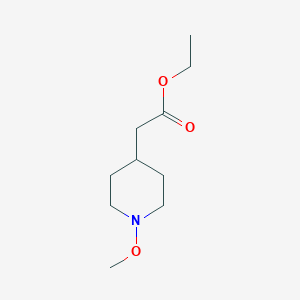
(1-Methoxypiperidin-4-yl)acetic acid ethyl ester
Cat. No. B8438006
M. Wt: 201.26 g/mol
InChI Key: YLBLQHJCTGRTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08946453B2
Procedure details


To a solution of (1-methoxy-piperidin-4-ylidene)-acetic acid ethyl ester (597 mg, 3 mmol) in 20 ml of methanol was added 10% Pd/C (100 mg). The mixture was hydrogenated for 2 h and filtered. The filtrate was concentrated under reduced pressure to give the crude product, which was directly used in the next step without further purification. Yield: 500 mg of (1-methoxy-piperidin-4-yl)-acetic acid ethyl ester as an oil.
Quantity
597 mg
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:14])[CH:5]=[C:6]1[CH2:11][CH2:10][N:9]([O:12][CH3:13])[CH2:8][CH2:7]1)[CH3:2]>CO.[Pd]>[CH2:1]([O:3][C:4](=[O:14])[CH2:5][CH:6]1[CH2:7][CH2:8][N:9]([O:12][CH3:13])[CH2:10][CH2:11]1)[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
597 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C=C1CCN(CC1)OC)=O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under reduced pressure
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
